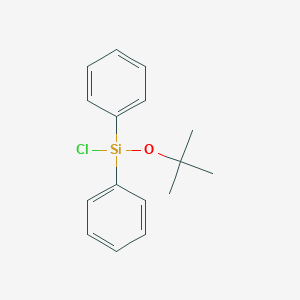

tert-Butoxychlorodiphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClOSi/c1-16(2,3)18-19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZDOMFSWXWKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370857 | |

| Record name | tert-Butoxychlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17922-24-6 | |

| Record name | tert-Butoxychlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butoxy(chloro)diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butoxychlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butoxychlorodiphenylsilane is a specialized silylating agent used in organic synthesis for the protection of hydroxyl groups. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document summarizes key quantitative data in tabular format, outlines detailed methodologies for its use, and includes a visual representation of a typical protection-deprotection workflow.

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. Silyl ethers are a cornerstone of hydroxyl group protection strategies due to their ease of formation, stability under a range of reaction conditions, and tunable lability for selective deprotection. While reagents like tert-butyldimethylsilyl chloride (TBSCl) and tert-butyl(chloro)diphenylsilane (TBDPSCl) are widely employed, this compound offers a unique reactivity profile. The presence of the tert-butoxy group modulates the electronic properties of the silicon center, influencing its reactivity and the stability of the resulting silyl ether. This guide will focus specifically on this compound, providing the necessary technical details for its effective application in complex synthetic pathways.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17922-24-6 | [1] |

| Molecular Formula | C₁₆H₁₉ClOSi | [1] |

| Molecular Weight | 290.86 g/mol | [1] |

| IUPAC Name | chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 135 °C @ 0.7 mmHg | [2] |

| Density | 1.060 g/cm³ | |

| Flash Point | 149 °C | [2] |

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][3] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] The compound reacts violently with water and moisture, liberating toxic gas.[4] Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place away from sources of ignition.[3][4]

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes, but is not limited to: P210, P233, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P403+P235, P501.[1][5][6]

Experimental Protocols

The following protocols are based on established procedures for the formation and cleavage of silyl ethers and have been adapted for the use of this compound where specific literature is available.

Synthesis of this compound

The synthesis of this compound is not commonly performed in a standard laboratory setting due to its commercial availability. However, the general principle involves the reaction of dichlorodiphenylsilane with tert-butanol.

Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add this compound (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tert-butoxydiphenylsilyl ether by flash column chromatography on silica gel.

Deprotection of a tert-Butoxydiphenylsilyl Ether

The cleavage of a tert-butoxydiphenylsilyl ether can be achieved under acidic conditions or with a fluoride source.

Method A: Acid-Catalyzed Deprotection

Materials:

-

tert-Butoxydiphenylsilyl ether (1.0 eq)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tert-butoxydiphenylsilyl ether in a 3:1:1 mixture of THF:acetic acid:water.

-

Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the substrate.

-

Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the alcohol by flash column chromatography if necessary.

Method B: Fluoride-Mediated Deprotection

Materials:

-

tert-Butoxydiphenylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tert-butoxydiphenylsilyl ether in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the alcohol by flash column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The tert-butoxydiphenylsilyl protecting group finds application in complex total synthesis projects where its specific stability profile is advantageous. Its steric bulk and electronic properties allow for selective protection of certain hydroxyl groups in polyfunctional molecules. In drug development, the ability to selectively protect and deprotect hydroxyl groups is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The stability of the tert-butoxydiphenylsilyl ether to a range of reagents allows for transformations on other parts of the molecule without affecting the protected alcohol.

Visualization of Workflow

The following diagram illustrates a typical workflow for the protection of an alcohol with this compound and its subsequent deprotection.

Caption: General workflow for alcohol protection and deprotection.

Spectral Data

As of the time of this writing, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 17922-24-6) is limited. Researchers are advised to acquire their own analytical data upon purchase or synthesis of the compound. The data for the structurally similar but distinct compound, tert-Butyl(chloro)diphenylsilane (TBDPSCl, CAS 58479-61-1), is often misattributed and should be used with caution.

Conclusion

This compound serves as a valuable, albeit specialized, tool in the synthetic chemist's arsenal for the protection of hydroxyl groups. Its unique electronic and steric properties offer a nuanced level of stability and reactivity compared to more common silylating agents. This guide provides a foundational understanding of its properties, safe handling, and application in organic synthesis. The detailed experimental protocols offer a starting point for laboratory implementation, and it is recommended that researchers optimize these procedures for their specific substrates. The continued exploration of such specialized reagents is crucial for advancing the efficiency and elegance of complex molecule synthesis in academic and industrial research.

References

A Comprehensive Technical Guide to tert-Butoxychlorodiphenylsilane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, reactivity, and handling of tert-Butoxychlorodiphenylsilane. Designed for professionals in research and development, this document consolidates critical data, detailed experimental protocols, and key visualizations to support its application in complex organic synthesis.

Core Chemical and Physical Properties

This compound is a silylating agent widely utilized in organic chemistry, primarily as a protecting group for hydroxyl functionalities. Its bulky tert-butoxy and diphenyl substituents confer specific stability and reactivity characteristics that are advantageous in multi-step syntheses.

Physicochemical Data

A compilation of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while a melting point of 285°C is reported in some literature, this value appears unusually high for a compound of this nature and should be treated with caution.[1] Further verification is recommended.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉ClOSi | [2] |

| Molecular Weight | 290.86 g/mol | [2] |

| CAS Number | 17922-24-6 | [2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 130-135 °C @ 0.1 mmHg | [1] |

| Density | 1.057 g/cm³ | [1] |

| Flash Point | 56 °C | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Melting Point | 285 °C (literature, requires verification) | [1] |

Synonyms: tert-butoxydiphenylsilyl chloride, chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane.[2]

Reactivity and Stability

This compound is a reactive compound, a characteristic that is central to its utility in chemical synthesis. Its primary mode of reactivity involves the nucleophilic substitution at the silicon atom, displacing the chloride.

Reactivity with Nucleophiles: The silicon-chlorine bond is highly susceptible to cleavage by nucleophiles. Alcohols, primary and secondary amines, and thiols readily react with this compound in the presence of a base to form the corresponding silyl ethers, silylamines, and silyl thioethers. This reaction is the basis for its use as a protecting group.

Stability: The compound is sensitive to moisture and will readily hydrolyze to form the corresponding silanol and hydrochloric acid. Therefore, it must be handled under anhydrous conditions. The tert-butoxydiphenylsilyl (TBDPS) ether protecting group, once formed, is notably stable to a wide range of reagents and conditions, including acidic and basic environments, making it a robust choice for complex synthetic routes.

Application as a Protecting Group

The principal application of this compound is in the protection of hydroxyl groups. The resulting tert-butoxydiphenylsilyl ether is stable under many reaction conditions, yet can be selectively removed when desired.

General Workflow for Protection and Deprotection

The use of this compound as a protecting group typically follows a three-stage process: protection of the hydroxyl group, execution of desired chemical transformations on the protected substrate, and subsequent deprotection to reveal the original hydroxyl group.

Caption: General workflow for alcohol protection and deprotection.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of a tert-butoxydiphenylsilyl ether from a primary alcohol.

Materials:

-

Primary alcohol

-

This compound (1.1 - 1.5 equivalents)

-

Imidazole (2.2 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol (for quenching)

-

Ethyl acetate

-

1 M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Toluene

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF.

-

To the stirred solution, add imidazole (2.2 - 3.0 equivalents) and this compound (1.1 - 1.5 equivalents) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of anhydrous methanol.

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl (aq.), water, saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired tert-butoxydiphenylsilyl ether.

Reaction Mechanism: Silylation of an Alcohol

The protection reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of this compound. The base, typically imidazole, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Caption: Reaction mechanism of alcohol silylation.

Protocol 2: Deprotection of a tert-Butoxydiphenylsilyl Ether

The cleavage of the silyl ether can be achieved under various conditions, with fluoride-mediated deprotection being one of the most common methods.

Materials:

-

tert-Butoxydiphenylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (aq.)

-

Ethyl acetate or Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the tert-butoxydiphenylsilyl ether (1.0 equivalent) in anhydrous THF.

-

To the stirred solution at room temperature, add the TBAF solution (1.1 - 1.5 equivalents).

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Safety and Handling

This compound is a corrosive and flammable liquid.[1] It causes severe skin burns and eye damage.[1] It reacts violently with water, releasing toxic gas. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butoxychlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butoxychlorodiphenylsilane, a valuable reagent in organic synthesis, particularly in the protection of hydroxyl groups. This document details a common synthetic route and outlines the key analytical techniques used to verify its structure and purity.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of dichlorodiphenylsilane with tert-butanol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocol

This protocol is based on established chemical principles for the synthesis of alkoxysilanes.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

tert-Butanol (t-BuOH)

-

Anhydrous non-polar solvent (e.g., toluene, hexane)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a solution of dichlorodiphenylsilane in an anhydrous non-polar solvent under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of tert-butanol and a tertiary amine base in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of dichlorodiphenylsilane to tert-butanol to base is typically 1:1:1.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting mixture, containing the product and the amine hydrochloride salt, is filtered under inert atmosphere to remove the salt precipitate.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.8 | Multiplet | 10H | Phenyl protons (Ph-H) |

| ~1.3 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~134 | Phenyl carbons (ipso-C) |

| ~130 | Phenyl carbons (ortho/para-C) |

| ~128 | Phenyl carbons (meta-C) |

| ~74 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~31 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2970 - 2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1430 | Strong | Si-Ph stretch |

| ~1100 - 1000 | Strong | Si-O-C stretch |

| ~820 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| [M]+ | Varies | Molecular ion (C₁₆H₁₉ClOSi)⁺ |

| [M-CH₃]+ | High | Loss of a methyl group |

| [M-C(CH₃)₃]+ | High | Loss of the tert-butyl group |

| [Ph₂SiCl]+ | High | Diphenylchlorosilyl cation |

| [PhSi]+ | Medium | Phenylsilyl cation |

Characterization Workflow:

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound will react with water and other protic solvents to release hydrochloric acid. All reactions and handling should be performed under anhydrous conditions.

This guide provides essential information for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

A Technical Guide to the Mechanism and Application of tert-Butyldiphenylsilyl (TBDPS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butoxychlorodiphenylsilane (TBDPSCl), a cornerstone reagent in modern organic synthesis. Its primary role is to serve as a robust protecting group for hydroxyl functionalities, a critical step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. This document outlines its chemical mechanism of action, stability profile, and standard protocols for its application and removal.

Core Mechanism of Action: Silylation of Alcohols

The "mechanism of action" of this compound is its chemical reaction pathway to protect alcohols. This process, known as silylation, involves the formation of a stable tert-butyldiphenylsilyl ether. The reaction proceeds via a nucleophilic substitution at the silicon atom.

The key steps are:

-

Activation of the Alcohol : A base, typically a non-nucleophilic amine such as imidazole or pyridine, deprotonates the alcohol. This increases the nucleophilicity of the oxygen atom, converting the alcohol into a more reactive alkoxide.

-

Nucleophilic Attack : The resulting alkoxide attacks the electrophilic silicon center of TBDPSCl.

-

Displacement : The chloride ion is displaced as a leaving group. The protonated base (e.g., imidazolium chloride) is formed as a salt byproduct.

This mechanism is sterically sensitive. The bulky tert-butyl and diphenyl groups on the silicon atom make the reagent highly selective for less sterically hindered hydroxyl groups.[1] Consequently, TBDPSCl reacts preferentially with primary alcohols over secondary alcohols, while tertiary alcohols are generally unreactive.[1][2][3] This selectivity is a pivotal tool for chemists, allowing for the differential protection of multiple hydroxyl groups within a single molecule.

Quantitative Data: Stability and Reaction Parameters

The defining characteristic of the TBDPS group is its exceptional stability, particularly under acidic conditions, when compared to other common silyl ethers. This robustness stems from the significant steric hindrance provided by its bulky substituents, which shield the silicon-oxygen bond from cleavage.[1][4]

Table 1: Relative Stability of Common Silyl Ethers vs. TMS Ether

| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |

Data compiled from various sources.[5]

Table 2: Typical Reaction Parameters for TBDPS Protection of Primary Alcohols

| Substrate Type | Silylating Agent | Base | Solvent | Typical Time | Typical Yield |

|---|---|---|---|---|---|

| Primary Alcohol | TBDPSCl | Imidazole | DMF | 2 - 12 hours | >90% |

| Carbohydrate (6-O) | TBDPSCl | Pyridine | Pyridine | 4 - 18 hours | 85 - 95%[6] |

Table 3: Compatibility of TBDPS Ethers with Common Reagents

| Reagent / Condition | Compatibility | Notes |

|---|---|---|

| Strong Bases (e.g., LDA, n-BuLi) | High | Stable under strongly basic conditions.[5] |

| Grignard Reagents (RMgX) | High | Does not react with organometallic reagents.[5] |

| Common Oxidizing Agents | High | Stable to PCC, PDC, Swern, and Dess-Martin oxidation.[5] |

| Hydride Reducing Agents | High | Stable to LiAlH₄ and NaBH₄.[5] |

| Catalytic Hydrogenation (H₂, Pd/C) | High | The silyl ether bond is stable to hydrogenolysis.[5] |

| Fluoride Ion Sources (e.g., TBAF) | Labile | This is the standard method for deprotection.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with TBDPSCl and a general method for its deprotection.

This protocol describes a general procedure for the selective silylation of a primary hydroxyl group.

-

Materials:

-

Alcohol substrate (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.)

-

Imidazole (2.5 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aq. NaHCO₃

-

Brine

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF (approx. 5-10 mL per mmol of alcohol).

-

Add imidazole (2.5 equiv.) to the solution and stir at room temperature until it is fully dissolved.

-

Add TBDPSCl (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]

-

Upon completion, quench the reaction by adding saturated aq. NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The standard method for cleaving a TBDPS ether is by treatment with a fluoride ion source, most commonly tetra-n-butylammonium fluoride (TBAF).

-

Materials:

-

TBDPS-protected alcohol (1.0 equiv.)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF (approx. 10 mL per mmol).

-

Add the 1.0 M solution of TBAF in THF (1.5 equiv.) to the mixture at room temperature.

-

Stir the reaction and monitor by TLC. Deprotection is typically complete within 1-6 hours, though it can be significantly longer than for less stable silyl ethers.[5]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The residue, containing the deprotected alcohol and silyl byproducts, is typically purified by flash column chromatography to yield the pure alcohol.

-

Orthogonal Protection Strategies

The high stability of the TBDPS group allows for its use in orthogonal protection strategies. A less stable silyl ether, such as a TBDMS ether, can be selectively cleaved under conditions that leave a TBDPS group intact.[4] This enables the sequential unmasking and reaction of different hydroxyl groups within a complex molecule, a strategy that is fundamental to the synthesis of poly-functionalized compounds.

References

The Advent and Evolution of Silyl Protecting Groups: A Technical Guide

An in-depth exploration of the discovery, development, and application of silyl ethers as indispensable tools in modern organic synthesis for researchers, scientists, and drug development professionals.

The strategic protection and deprotection of functional groups is a cornerstone of complex molecule synthesis. Among the various protecting groups available to chemists, silyl ethers have emerged as a particularly versatile and widely used class for the temporary masking of hydroxyl groups. Their popularity stems from their ease of introduction, tunable stability, and mild removal conditions, which allow for intricate synthetic strategies. This technical guide delves into the historical discovery and subsequent evolution of silyl protecting groups, providing a comprehensive overview of their properties, applications, and the key experimental procedures that underpin their use.

A Historical Perspective: From Curiosity to Cornerstone

The journey of silyl protecting groups from laboratory curiosities to indispensable tools in organic synthesis is a testament to the ingenuity and evolving needs of the field. While organosilicon chemistry has roots in the 19th century, the application of silyl ethers as protecting groups for alcohols is a more recent development.

A pivotal moment in this history came in 1972 when E.J. Corey and A. Venkateswarlu published their seminal work on the use of tert-butyldimethylsilyl (TBS) ethers.[1][2] They recognized that the hydrolytic stability of silyl ethers could be dramatically increased by introducing sterically bulky substituents on the silicon atom.[2] This discovery was a significant breakthrough, as the earlier trimethylsilyl (TMS) ethers were often too labile for many synthetic applications.[2] Corey's introduction of the TBS group, along with a reliable protocol for its installation using tert-butyldimethylsilyl chloride and imidazole in DMF, marked a turning point, providing chemists with a robust and versatile tool for alcohol protection.[1][2][3]

Following this landmark development, the field rapidly expanded with the introduction of a diverse array of silyl protecting groups, each with its unique steric and electronic properties. This expansion provided chemists with a toolkit of silyl ethers with a wide spectrum of stabilities, enabling the selective protection and deprotection of multiple hydroxyl groups within the same molecule—a concept known as orthogonal protection.[4][5] Notable additions to this family include triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, each offering distinct advantages in terms of stability and selectivity.[3][6][7]

The Chemistry of Silyl Ethers: Formation and Cleavage

The formation of silyl ethers, or silylation, is typically achieved by reacting an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[3][7] The choice of silylating agent and reaction conditions can be tailored to the specific substrate and the desired silyl ether. For instance, the more reactive silyl triflates are often employed for the protection of sterically hindered alcohols.[3][7]

The cleavage of silyl ethers, or desilylation, is the reverse process and is most commonly accomplished under acidic conditions or by treatment with a fluoride ion source.[8][9] The remarkable strength of the silicon-fluorine bond (significantly stronger than the silicon-oxygen bond) is the thermodynamic driving force for fluoride-mediated deprotection.[7][8] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.[2][8]

A Comparative Look at Silyl Ether Stability

The stability of a silyl ether is a critical factor in its selection for a particular synthetic step. This stability is primarily influenced by the steric bulk of the substituents on the silicon atom.[6] Larger, more sterically hindered groups impede the approach of reagents to the silicon-oxygen bond, thereby increasing the ether's resistance to cleavage.[6] The relative stability of common silyl ethers under both acidic and basic conditions is well-established and serves as a crucial guide for synthetic planning.[3][6][7]

Relative Stability Data

The following tables summarize the relative stability of commonly used silyl ethers. This quantitative data is invaluable for designing selective protection and deprotection strategies in multi-step syntheses.

| Silyl Group | Abbreviation | Relative Stability in Acidic Media |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

| Data sourced from multiple references.[3][6] |

| Silyl Group | Abbreviation | Relative Stability in Basic Media |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

| Data sourced from multiple references.[3][6] |

Key Experimental Protocols

The following are detailed methodologies for the protection of an alcohol as a TBDMS ether and its subsequent deprotection, representing common procedures in organic synthesis.

Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF, add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.

Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Add a solution of TBAF (1.1 equivalents, 1 M in THF) to the reaction mixture.

-

Stir the solution at room temperature and monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to silyl protecting groups.

Caption: General workflow for the formation of a silyl ether.

Caption: Common methods for the cleavage of silyl ethers.

Caption: Logical workflow of an orthogonal protection strategy.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Strategic Role of tert-Butyldiphenylsilyl Chloride in Modern Organic Chemistry: A Technical Guide for Drug Development

An in-depth exploration of tert-Butyldiphenylsilyl chloride (TBDPSCl) as a robust protecting group for hydroxyl functionalities, detailing its application in complex organic synthesis, particularly within the pharmaceutical industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, comparative stability, and detailed experimental protocols.

Core Concepts: The TBDPS Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and stereoselectivity. The tert-Butyldiphenylsilyl (TBDPS) group, introduced by reaction with tert-Butyldiphenylsilyl chloride, stands out as a cornerstone for the protection of hydroxyl groups.[1] Its utility in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs), stems from its unique combination of steric bulk and chemical stability.[2]

The TBDPS group is prized for its exceptional stability under a wide range of reaction conditions, especially acidic media where other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) are labile.[2][3] This robustness is conferred by the significant steric hindrance from its two phenyl rings and the tert-butyl group, which shield the silicon-oxygen bond from cleavage.[4] This stability allows for a broad spectrum of chemical transformations to be performed on other parts of a molecule while the protected alcohol remains intact.[2]

Due to its steric bulk, TBDPSCl exhibits a high degree of selectivity for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[3] Deprotection is most commonly and efficiently achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4]

Data Presentation: A Comparative Analysis of Silyl Protecting Groups

The choice of a silyl protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative overview of common silyl ethers, highlighting the superior stability of the TBDPS group, and a summary of typical reaction conditions for TBDPS protection and deprotection.

Table 1: Comparison of Common Silyl Protecting Groups [4]

| Silyl Group | Abbreviation | Key Features | Relative Stability (Acidic Hydrolysis vs. TMS) | Common Deprotection Reagents |

| Trimethylsilyl | TMS | Low steric bulk, very labile. | 1 | Mild acid (e.g., acetic acid), K₂CO₃/MeOH |

| Triethylsilyl | TES | More stable than TMS. | ~60-100 | Mild acid, fluoride sources |

| tert-Butyldimethylsilyl | TBDMS or TBS | Good balance of stability and ease of removal. | ~20,000 | Fluoride sources (e.g., TBAF), strong acid |

| Triisopropylsilyl | TIPS | High steric bulk, very stable. | ~700,000 | Fluoride sources (e.g., TBAF), strong acid |

| tert-Butyldiphenylsilyl | TBDPS | Very high steric bulk and exceptional stability. | ~5,000,000 | Fluoride sources (e.g., TBAF), harsh acidic conditions |

Table 2: Typical Reaction Conditions for TBDPS Protection of Primary Alcohols

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| Glycoside with primary -OH | TBDPSCl (1.1–1.5 equiv.), Imidazole (2.2–3.0 equiv.), rt | DMF | Varies (TLC monitoring) | High | [5] |

| 1,4-Butanediol (mono-protection) | TBDMS-Cl (1.1 equiv.), Imidazole (2.2 equiv.), 0°C to rt | DMF | 6 h | ~85% | [6] |

| Benzyl Alcohol | TBDMS-Cl (1.1 equiv.), Imidazole (2.2 equiv.), rt | DMF | 3 h | >98% | [6] |

Table 3: Typical Reaction Conditions for TBAF-Mediated Deprotection of TBDPS Ethers

| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| Secondary Alcohol Derivative | TBAF (1.1 equiv.), 0°C to rt | THF | 45 min | 32% (substrate dependent) | [7] |

| Complex Alcohol | TBAF (1.2 equiv.), rt | THF | 48 h | 97% | [7] |

| Diol Derivative | TBAF (1.0 equiv. per OH), rt | THF | 18 h | 97% | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies.

Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol is adapted from a procedure for the selective silylation of a primary hydroxyl group in a carbohydrate derivative.[5]

Materials:

-

Glycoside with a primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Dry Dimethylformamide (DMF)

-

Dry Methanol (MeOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the glycoside (1.0 equiv.) in dry DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Add imidazole (2.2–3.0 equiv.) and then TBDPSCl (1.1–1.5 equiv.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by adding dry MeOH (2.2–3.0 equiv.).

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove DMF.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected compound.

Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

This is a general and widely used procedure for the cleavage of TBDPS ethers.[4][7]

Materials:

-

TBDPS-protected alcohol (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 equiv.) dropwise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring. The reaction time can vary significantly (from 45 minutes to 48 hours) depending on the substrate, so it is crucial to monitor the reaction by TLC.[7]

-

Once the reaction is complete, dilute the mixture with DCM and quench with water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of TBDPS as a protecting group.

Caption: General experimental workflow for the protection and deprotection of alcohols using TBDPS.

Caption: Logical workflow of an orthogonal deprotection strategy involving TBDPS and TBDMS ethers.

Applications in Drug Development and Natural Product Synthesis

The robustness of the TBDPS protecting group makes it an invaluable tool in the total synthesis of complex, biologically active molecules, many of which are either approved drugs or lead compounds in drug discovery.

Paclitaxel (Taxol®): The total synthesis of this widely used anticancer agent is a landmark in organic chemistry. Several synthetic routes to Paclitaxel and its precursors utilize silyl protecting groups, including TBDPS, to mask the various hydroxyl groups on the complex baccatin III core during the construction of the molecule. This allows for the selective manipulation of other functional groups without unintended side reactions.

Epothilones: These macrolides are another important class of anticancer agents that stabilize microtubules. The total synthesis of Epothilones B and D has been achieved through convergent strategies that often rely on the use of silyl protecting groups to manage the multiple hydroxyl functionalities present in the molecular framework.

Antiviral Agents: In the synthesis of nucleoside and nucleotide analogs as potential antiviral drugs, the selective protection of hydroxyl groups on the sugar moiety is crucial. The TBDPS group, with its high stability, is well-suited for this purpose, enabling modifications to the nucleobase or other parts of the sugar without affecting the protected hydroxyls.[8]

The application of TBDPS in the synthesis of such complex and medicinally important molecules underscores its significance for professionals in drug development. Its predictable reactivity and stability profile facilitate the design and execution of efficient and scalable synthetic routes to novel therapeutic agents.

References

- 1. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safety and Handling of tert-Butoxychlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for tert-Butoxychlorodiphenylsilane (TBCDPSCI). The information is intended to support laboratory safety procedures and to ensure the well-being of personnel working with this compound. The following sections detail the chemical and physical properties, known hazards, handling and storage procedures, emergency protocols, and waste disposal of TBCDPSCI.

Chemical and Physical Properties

This compound is an organosilicon compound widely used in organic synthesis as a protecting group for alcohols.[1] Its bulky tert-butyl and diphenyl groups provide significant steric hindrance, which imparts notable stability, particularly in acidic conditions.[1] However, it is sensitive to moisture and will hydrolyze.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉ClOSi | [3] |

| Molecular Weight | 290.86 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 90 °C @ 0.01 mmHg | [4] |

| Flash Point | 149 °C | [4] |

| Density | 1.057 g/mL at 25 °C | [4] |

| Solubility | Miscible with most organic solvents. Reacts with water. | [4] |

| Refractive Index | 1.5665-1.5685 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity with water. Upon contact with moisture, it hydrolyzes to produce hydrochloric acid (HCl), which is a corrosive and toxic gas.[5][6] The acute toxicity of chlorosilanes is largely attributed to the formation of HCl.[7]

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |

Data compiled from multiple Safety Data Sheets. It is important to consult the specific SDS for the product you are using.

Experimental Protocols

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound and its hydrolysis product, hydrochloric acid, appropriate personal protective equipment is mandatory.

| PPE Item | Specifications |

| Eye Protection | Chemical safety goggles and a full-face shield. |

| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, for chlorosilanes in general, butyl rubber or Viton® gloves are recommended. Double gloving may be appropriate for extended operations. Always inspect gloves for tears or punctures before use. |

| Skin and Body Protection | A flame-retardant lab coat, worn over personal clothing. For larger scale operations or in the event of a spill, a chemical-resistant apron or suit should be worn. |

| Respiratory Protection | Work should be conducted in a well-ventilated chemical fume hood. If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an acid gas cartridge is necessary. |

Handling and Storage

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Use non-sparking tools.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[2]

-

-

Storage:

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill and Leak Procedures

For small spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE as outlined in section 3.1.

-

Contain the spill using a non-combustible absorbent material such as vermiculite, sand, or a commercial chlorosilane spill absorbent. Do NOT use water or combustible materials like paper towels.

-

Carefully collect the absorbed material into a dry, sealed container.

-

Ventilate the area and wash the spill site with a neutralizing agent (see section 4.3) followed by soap and water, collecting the cleaning materials for proper disposal.

For large spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Close the laboratory doors and post a warning sign.

-

Prevent entry to the area until it has been deemed safe by trained professionals.

Quenching and Neutralization Protocol

Unreacted this compound and spill residues must be quenched and neutralized before disposal. This should be performed in a chemical fume hood.

-

Dilute the this compound or the absorbed spill material with an inert, high-boiling point solvent such as toluene or heptane in a reaction flask equipped with a stirrer and an addition funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of isopropanol to the mixture with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Once the addition of isopropanol is complete and the reaction has subsided, slowly add methanol to ensure all the reactive material has been quenched.

-

Finally, very slowly and cautiously add water to the reaction mixture to hydrolyze any remaining chlorosilane.

-

The resulting mixture can then be neutralized. For acidic solutions resulting from hydrolysis, a weak base such as sodium bicarbonate or soda ash can be slowly added until the pH is neutral.[8]

-

The neutralized waste should be collected in a properly labeled waste container for disposal.

Toxicology and Ecotoxicity

Toxicological Data

| Exposure Route | Effect |

| Inhalation | Severe irritation of the respiratory tract, coughing, shortness of breath, and potential for pulmonary edema.[9] |

| Skin | Severe burns and tissue damage.[9] |

| Eyes | Severe burns, and potential for permanent eye damage.[5] |

| Ingestion | Severe burns to the gastrointestinal tract.[5] |

No specific LD50 or LC50 data for this compound was found in the searched literature. The toxicological information is based on the general properties of chlorosilanes.

Ecotoxicity Data

No specific ecotoxicity data for this compound was found. Due to its reactivity with water to form hydrochloric acid, spills can lead to a localized decrease in the pH of aquatic environments, which can be harmful to aquatic life.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Quenched and neutralized solutions should be collected in a designated, properly labeled hazardous waste container.

-

Contaminated solid materials, such as absorbent pads and used PPE, should be placed in a sealed, labeled container for hazardous waste disposal.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizations

Caption: Hydrolysis of this compound.

Caption: Workflow for this compound spill cleanup.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 58479-61-1: tert-Butyldiphenylsilyl chloride [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. globalsilicones.org [globalsilicones.org]

- 6. CHLOROSILANES - Hazardous Agents | Haz-Map [haz-map.com]

- 7. CHLOROSILANES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of tert-Butoxychlorodiphenylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butoxychlorodiphenylsilane. Due to the reactive nature of this compound, particularly its silicon-chlorine bond, traditional solubility data is sparse. This document outlines the expected qualitative solubility in various organic solvent classes and furnishes a detailed experimental protocol for its quantitative determination. The provided methodologies emphasize the necessary precautions for handling this moisture-sensitive and reactive compound.

Introduction

This compound is a versatile organosilicon compound utilized in organic synthesis, primarily as a protecting group for alcohols. Its large, non-polar diphenylsilyl and tert-butoxy groups confer specific solubility properties that are critical for its application in various reaction media. However, the presence of a reactive chlorosilane moiety dictates its incompatibility with protic solvents, leading to solvolysis rather than simple dissolution. This guide aims to provide a clear understanding of its solubility profile and a practical framework for its experimental determination.

Qualitative Solubility Profile

Based on the chemical structure of this compound and the general properties of chlorosilanes, a qualitative solubility profile can be inferred. Chlorosilanes are generally soluble in aprotic organic solvents but react with protic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |

| Aprotic Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar diphenyl and tert-butyl groups will interact favorably with non-polar solvents. |

| Aprotic Polar | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Chloroform, Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | While the molecule has significant non-polar character, the polar Si-Cl and Si-O bonds should allow for dissolution in a range of polar aprotic solvents. These solvents are commonly used in reactions involving silyl chlorides. |

| Protic Polar | Water, Methanol, Ethanol | Reactive (Solvolysis) | The silicon-chlorine bond is highly susceptible to nucleophilic attack by protic solvents, leading to the formation of silanols and hydrogen chloride.[2][3] This is a chemical reaction, not dissolution. |

| Protic Non-Polar | tert-Butanol | Reactive (Solvolysis) | Similar to polar protic solvents, the hydroxyl group will react with the chlorosilane. |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the thermodynamic solubility of this compound in a given aprotic organic solvent. This procedure must be conducted under anhydrous conditions to prevent hydrolysis of the analyte.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Oven-dried glassware (vials with screw caps, syringes, volumetric flasks, filtering apparatus)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (accurate to ±0.1 mg)

-

Gas-tight syringes

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

4.2. Experimental Workflow

Caption: Workflow for the determination of this compound solubility.

4.3. Detailed Procedure

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a series of standard solutions of this compound in the chosen anhydrous solvent at known concentrations.

-

These standards will be used to generate a calibration curve for the analytical method (HPLC or GC).

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox or under a flow of argon/nitrogen), add an excess amount of this compound to a pre-weighed, oven-dried vial. The excess solid is crucial to ensure saturation.

-

Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly with a screw cap containing a PTFE septum.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient time to reach equilibrium. A period of 24-48 hours is often recommended.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a gas-tight syringe fitted with a needle.

-

Immediately filter the withdrawn sample through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same anhydrous solvent.

-

Analyze the diluted sample using a calibrated HPLC or GC method.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Signaling Pathways and Logical Relationships

The primary "signaling pathway" in the context of this compound's solubility is its reaction with protic solvents, a process known as solvolysis. This is a critical consideration for any researcher working with this material.

Caption: Interaction of this compound with protic vs. aprotic solvents.

Safety and Handling Precautions

-

This compound is corrosive and reacts with moisture to produce hydrogen chloride gas, which is toxic and corrosive.[3]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store the compound under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

While quantitative solubility data for this compound is not widely published, its solubility characteristics can be logically inferred from its chemical structure. It is expected to be soluble in a wide range of aprotic organic solvents but will react with protic solvents. The experimental protocol provided in this guide offers a robust method for determining its solubility under controlled, anhydrous conditions, which is essential for its effective use in organic synthesis and drug development applications. Careful adherence to safety and handling procedures is paramount when working with this reactive compound.

References

Spectroscopic Analysis of tert-Butoxychlorodiphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butoxychlorodiphenylsilane, a versatile organosilane compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.4 | Multiplet | 10H | Phenyl protons |

| 1.35 | Singlet | 9H | tert-Butyl protons |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Phenyl C (ipso) |

| ~132 | Phenyl C (ortho, meta, para) |

| ~75 | Quaternary C (tert-Butyl) |

| ~31 | Methyl C (tert-Butyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch (tert-Butyl) |

| ~1430 | Strong | Si-Phenyl stretch |

| ~1110 | Strong | Si-O-C stretch |

| ~820 | Strong | Si-Cl stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 274 | Moderate | [M]+ (Molecular ion) |

| 217 | High | [M - C(CH₃)₃]+ |

| 199 | High | [M - C(CH₃)₃O]+ |

| 181 | Moderate | [Si(C₆H₅)₂Cl]+ |

| 77 | Moderate | [C₆H₅]+ |

| 57 | High | [C(CH₃)₃]+ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS). Ionization: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for organosilicon compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal reference standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlet peaks for each unique carbon environment. A wider spectral width (e.g., -10 to 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, often with a diamond or zinc selenide (ZnSe) crystal. A small amount of the liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Gas Chromatography (GC): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the separation of the compound from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method for generating the molecular ion and characteristic fragments. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: Selective Protection of Primary Alcohols with tert-Butoxychlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the selective protection of primary alcohols using tert-Butoxychlorodiphenylsilane (TBDPSCl). The bulky nature of the tert-butyldiphenylsilyl (TBDPS) group allows for the preferential reaction with less sterically hindered primary alcohols over secondary and tertiary alcohols, making it a valuable tool in multi-step organic synthesis. The resulting TBDPS ethers exhibit high stability under a range of conditions, particularly acidic environments where other silyl ethers might be cleaved.

Data Presentation

The following table summarizes the reaction conditions and yields for the protection of various primary alcohols with TBDPSCl. The use of imidazole as a base and dimethylformamide (DMF) as a solvent is a common and effective method for this transformation.

| Alcohol Substrate | TBDPSCl (Equivalents) | Imidazole (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Butanol | 1.1 | 2.2 | DMF | Room Temp | 4 | >95 |

| Benzyl Alcohol | 1.1 | 2.2 | DMF | Room Temp | 3 | >98 |

| 1,8-Octanediol | 1.1 | 2.2 | DMF | Room Temp | 12 | ~80 (mono-protected) |

| Geraniol | 1.2 | 2.5 | DMF | 0 | 2 | 92 |

| 1-Octanol | 1.2 | 2.5 | CH₂Cl₂ | Room Temp | 5 | >95 |

Experimental Protocols

This section details the methodology for the protection of a primary alcohol with TBDPSCl and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the selective silylation of a primary alcohol.

Materials:

-

Primary alcohol

-

This compound (TBDPSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of alcohol) is added imidazole (2.2–3.0 eq.). The mixture is stirred at room temperature until all the imidazole has dissolved.

-

This compound (1.1–1.5 eq.) is then added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate.

-

Upon completion, the reaction is quenched by the addition of a few milliliters of methanol.

-

The mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure TBDPS-protected alcohol.

Protocol 2: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol provides a standard method for the cleavage of a TBDPS ether.

Materials:

-

TBDPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 eq.) in anhydrous THF (approximately 10 mL per mmol).

-

Add a 1.0 M solution of TBAF in THF (1.5 eq.) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-6 hours, and the progress can be monitored by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The residue is then taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the protection reaction and the experimental workflow.

Caption: Reaction mechanism for TBDPS protection.

Caption: Experimental workflow for TBDPS protection.

Application Notes and Protocols: The Use of tert-Butoxychlorodiphenylsilane as a Robust Protecting Group in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction